

Calculated logP of 5-Chloro-6-phenylpyridin-2-amine

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Compound of Interest

Compound Name: 5-Chloro-6-phenylpyridin-2-amine

CAS No.: 106696-86-0

Cat. No.: B3064438

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An In-depth Technical Guide to the Lipophilicity of **5-Chloro-6-phenylpyridin-2-amine**: A Multi-faceted Approach to LogP Determination

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.^[1] This guide provides a comprehensive technical analysis of the LogP for the novel scaffold, **5-Chloro-6-phenylpyridin-2-amine** (CAS: 106696-86-0). We navigate the landscape of in silico prediction methodologies, presenting a comparative analysis of LogP values derived from prominent computational algorithms. Recognizing the inherent variability in predictive models, this paper underscores the imperative for experimental validation. To this end, we provide detailed, field-proven protocols for the "gold-standard" Shake-Flask method and modern High-Performance Liquid Chromatography (HPLC)-based techniques. This document is structured to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical workflows required to accurately assess the lipophilicity of this and other novel chemical entities.

The Critical Role of LogP in Drug Design

The journey of a drug from administration to its target is a complex odyssey through varied physiological environments. A molecule's ability to traverse biological membranes, which are primarily lipid-based, is intrinsically linked to its lipophilicity.[2] The LogP value serves as a quantitative measure of this property, representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[1]

- LogP < 0: Indicates the compound is predominantly hydrophilic (water-soluble).
- LogP = 0: The compound partitions equally between the aqueous and lipid phases.
- LogP > 0: Signifies a lipophilic (lipid-soluble) compound. A LogP of 1, for example, means the compound is 10 times more soluble in octanol than in water.[1]

This parameter is a key component of established drug-likeness filters, such as Lipinski's Rule of 5, which suggests that for optimal oral bioavailability, a compound's LogP should not exceed 5.[2] An optimal LogP, often considered to be in the range of 1 to 3, strikes a crucial balance: sufficient lipophilicity to permeate membranes but adequate aqueous solubility to dissolve in physiological fluids like blood plasma.[3]

It is critical to distinguish LogP from the distribution coefficient, LogD. LogP describes the lipophilicity of the neutral form of a molecule, whereas LogD accounts for all ionic species at a specific pH.[2][3] For ionizable molecules like **5-Chloro-6-phenylpyridin-2-amine**, which possesses a basic amino group, LogD is a more physiologically relevant descriptor. However, LogP remains the fundamental, pH-independent constant from which LogD is often derived.[4]

In Silico Assessment: Calculated LogP (cLogP) of 5-Chloro-6-phenylpyridin-2-amine

Computational methods provide a rapid and cost-effective means to estimate LogP, enabling high-throughput screening of virtual libraries before committing to synthesis.[1] These methods, however, are predictive models based on different algorithms and training datasets, leading to variations in output. The primary approaches fall into two categories:

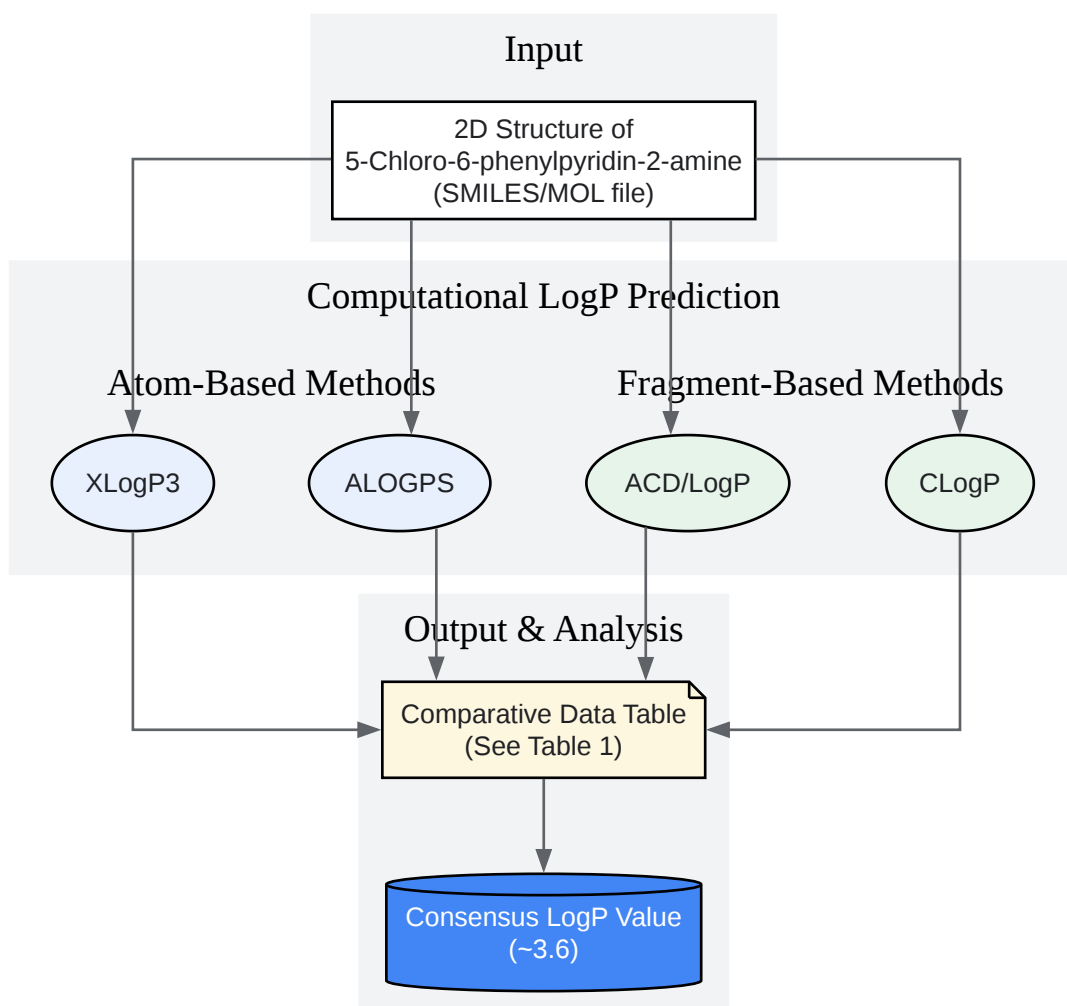
- Atom-based methods (e.g., ALOGP, XLOGP3): These calculate LogP by summing the contributions of individual atoms, applying correction factors for their chemical environment.
- Fragment-based methods (e.g., CLogP, ACD/LogP): These methods deconstruct the molecule into larger, predefined chemical fragments and sum their known lipophilicity contributions, often with intricate corrections for intramolecular interactions.[5]

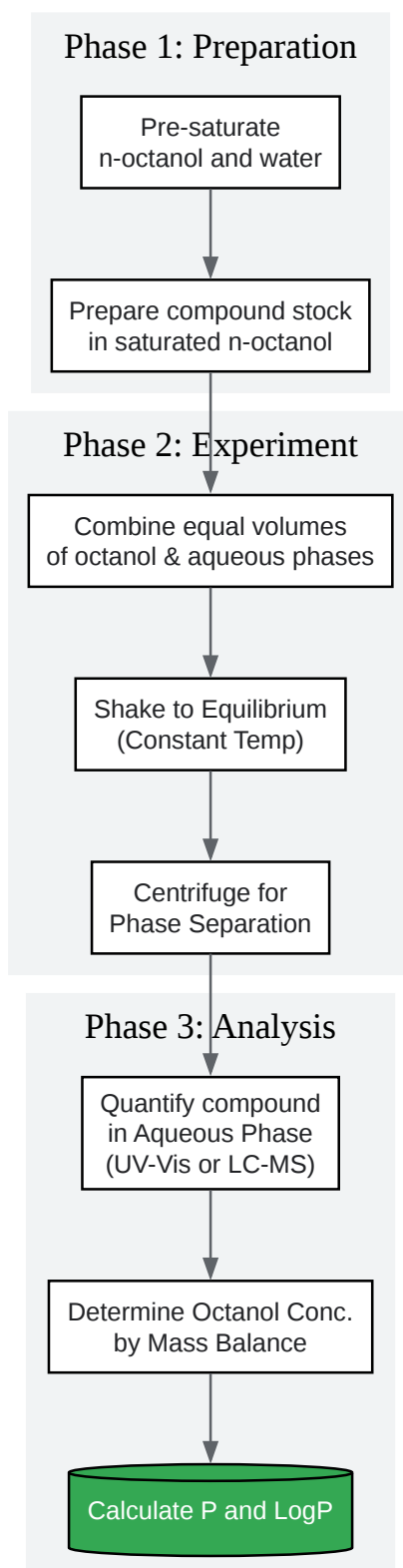
As no single, experimentally verified LogP value for **5-Chloro-6-phenylpyridin-2-amine** is consistently reported across public databases, we present a consensus from several well-regarded computational models. This approach mirrors the initial assessment a medicinal chemist would perform on a novel compound.

Calculation Method/Model	Predicted LogP Value	Methodology Principle
XLogP3	3.5	Atom-based with correction factors
ACD/LogP (Classic)	3.8 ± 0.3	Fragment-based with extensive empirical corrections[5]
ALOGPS 2.1	3.6	Atom-based; associative neural network model[6]
Consensus Value	~3.6	Average of predictive models

Table 1: Predicted LogP values for **5-Chloro-6-phenylpyridin-2-amine** using various computational models.

The tight clustering of predicted values around 3.6 provides a strong initial hypothesis that **5-Chloro-6-phenylpyridin-2-amine** possesses favorable lipophilicity, comfortably within the desirable range for drug candidates and compliant with Lipinski's Rule of 5.[2] The following diagram illustrates a generalized workflow for this computational assessment.





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